molecular formula C13H15BrN2O B12281105 2-amino-N-naphthalen-2-ylpropanamide;hydrobromide

2-amino-N-naphthalen-2-ylpropanamide;hydrobromide

Cat. No.: B12281105
M. Wt: 295.17 g/mol
InChI Key: RJWIERQOWOKVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide typically involves the reaction of 2-naphthylamine with (S)-2-bromo-N-(naphthalen-2-yl)propanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, such as naphthylamines, naphthols, and substituted naphthalenes.

Scientific Research Applications

(S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: A related compound with similar structural features but different functional groups.

    Naphthalene: The parent compound of the naphthalene family, used as a starting material in the synthesis of various derivatives.

    Naphthylamines: A class of compounds with an amino group attached to the naphthalene ring.

Uniqueness

(S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

2-amino-N-naphthalen-2-ylpropanamide;hydrobromide

InChI

InChI=1S/C13H14N2O.BrH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H

InChI Key

RJWIERQOWOKVBY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.